N'-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
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Overview
Description
N’-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-N-{2-oxo-1-azatricyclo[6310^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound that features a unique combination of a tetrahydronaphthalene moiety and a tricyclic azatricyclo structure
Mechanism of Action
Target of action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They play a main role in cell biology .
Mode of action
The mode of action of indole derivatives can vary greatly depending on the specific compound and its targets. They can interact with their targets in a variety of ways, leading to different biological effects .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways. For example, they have been shown to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can also vary greatly depending on the specific compound. These properties can have a significant impact on the bioavailability of the compound .
Result of action
The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and other cellular processes .
Action environment
Environmental factors can influence the action, efficacy, and stability of indole derivatives. These factors can include the pH of the environment, the presence of other compounds, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the tetrahydronaphthalene core through a cyclization reaction. The final steps involve the formation of the azatricyclo structure and the coupling of the ethanediamide moiety under controlled conditions using reagents such as p-toluenesulfonic acid in toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N’-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the azatricyclo moiety, using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the azatricyclo structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, p-toluenesulfonic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the azatricyclo moiety can lead to various reduced forms of the compound .
Scientific Research Applications
N’-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their broad-spectrum biological activities, including antiviral and anticancer properties.
Coumarin derivatives: Exhibiting various pharmacological activities such as anti-inflammatory and antioxidant effects.
Uniqueness
N’-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is unique due to its combination of a tetrahydronaphthalene moiety and a tricyclic azatricyclo structure, which imparts distinct chemical and biological properties not commonly found in other compounds .
Properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-33-19-6-7-20-15(12-19)4-2-8-25(20,32)14-26-23(30)24(31)27-18-10-16-5-3-9-28-21(29)13-17(11-18)22(16)28/h6-7,10-12,32H,2-5,8-9,13-14H2,1H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWHARRWCHFFRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C(=O)NC3=CC4=C5C(=C3)CC(=O)N5CCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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